Cas no 1069-87-0 (Octanoic acid,1,1'-[1-(hydroxymethyl)-1,2-ethanediyl] ester)
![Octanoic acid,1,1'-[1-(hydroxymethyl)-1,2-ethanediyl] ester structure](https://www.kuujia.com/scimg/cas/1069-87-0x500.png)
Octanoic acid,1,1'-[1-(hydroxymethyl)-1,2-ethanediyl] ester Chemical and Physical Properties
Names and Identifiers
-
- 1,2-dioctanoylglycerol
- 1,2-Dioctanoyl-rac-glycerol
- Octanoic acid,1,1'-[1-(hydroxymethyl)-1,2-ethanediyl] ester
- 1,2-Dicapryloylglycerol
- 3-hydroxypropane-1,2-diyl dioctanoate
- diC8
- Dicaprylglyceride
- Octanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester
- 1,2-Dioctanoin
- 1-O,2-O-Dioctanoylglycerol
- ZQBULZYTDGUSSK-UHFFFAOYSA-N
- 1-O,2-O-Dioctanoyl-sn-glycerol
- 2,3-Bis(octanoyloxy)-1-propanol
- Dioctanoic acid 3-hydroxy-1,2-propanediyl ester
- DTXSID00910175
- Octanoic acid, 1,1'-[1-(hydroxymethyl)-1,2-ethanediyl] ester
- LS-14748
- UNII-SA9937IP23
- glyceryl 1,2-dicaprylate
- FT-0748382
- MONOCTANOIN COMPONENT C
- HSCI1_000084
- Q27289107
- DG 16:0
- 36354-80-0
- .glycerol dicaprylate
- CHEMBL24609
- DICAPRYLIN
- Glycerol 1,2-dicaprylate
- FT-0667605
- Glyceryl-1,2-dicaprylate
- SCHEMBL825310
- Octanoin, 1,2-di-
- SA9937IP23
- dioctanoin
- 1069-87-0
- (3-hydroxy-2-octanoyloxypropyl) octanoate
- DB-250028
-
- Inchi: InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3
- InChI Key: ZQBULZYTDGUSSK-UHFFFAOYSA-N
- SMILES: CCCCCCCC(OCC(OC(CCCCCCC)=O)CO)=O
Computed Properties
- Exact Mass: 344.25638
- Monoisotopic Mass: 344.25627424g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 18
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5.4
- Topological Polar Surface Area: 72.8Ų
Experimental Properties
- PSA: 72.83
Octanoic acid,1,1'-[1-(hydroxymethyl)-1,2-ethanediyl] ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Larodan | 32-0891-8-50mg |
1,2-Dioctanin-sn-glycerol |
1069-87-0 | >95% | 50mg |
€197.00 | 2025-03-07 | |
A2B Chem LLC | AD64690-50mg |
Octanoic acid,1,1'-[1-(hydroxymethyl)-1,2-ethanediyl] ester |
1069-87-0 | >95% | 50mg |
$603.00 | 2024-04-20 | |
Larodan | 32-0802-8-50mg |
1,2-Dioctanoin |
1069-87-0 | >98% | 50mg |
€197.00 | 2025-03-07 |
Octanoic acid,1,1'-[1-(hydroxymethyl)-1,2-ethanediyl] ester Related Literature
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Yafei Jiang,Hongwei Tan,Jimin Zheng,Xichen Li,Guangju Chen,Zongchao Jia Phys. Chem. Chem. Phys. 2015 17 25228
-
Masayoshi Yamaguchi Integr. Biol. 2012 4 825
Additional information on Octanoic acid,1,1'-[1-(hydroxymethyl)-1,2-ethanediyl] ester
Introduction to Octanoic acid,1,1'-[1-(hydroxymethyl)-1,2-ethanediyl] ester and Its Applications in Modern Chemical Biology
Octanoic acid,1,1'-[1-(hydroxymethyl)-1,2-ethanediyl] ester, a compound with the CAS number 1069-87-0, is a fascinating molecule that has garnered significant attention in the field of chemical biology. This compound, characterized by its unique structural features, has found applications in various research areas, including drug development and material science. The detailed exploration of its properties and potential uses offers valuable insights into the evolving landscape of biochemical research.
The molecular structure of Octanoic acid,1,1'-[1-(hydroxymethyl)-1,2-ethanediyl] ester consists of an octanoic acid backbone linked via a 1,2-ethanediyl bridge to another octanoic acid moiety. This bifunctional nature makes it a versatile intermediate in organic synthesis. The presence of hydroxymethyl groups further enhances its reactivity, enabling a wide range of chemical modifications. Such structural attributes have positioned this compound as a key player in the synthesis of complex biomolecules and functional materials.
In recent years, there has been a surge in research focused on the development of novel biomaterials and drug delivery systems. Octanoic acid derivatives have been extensively studied for their potential applications in these areas due to their ability to form stable complexes with various biomolecules. Specifically, the hydroxymethyl groups in Octanoic acid,1,1'-[1-(hydroxymethyl)-1,2-ethanediyl] ester facilitate hydrogen bonding interactions, which are crucial for stabilizing protein-ligand complexes and enhancing drug bioavailability.
One of the most promising applications of this compound is in the field of drug development. Researchers have utilized its bifunctional nature to create prodrugs that release active pharmaceutical ingredients (APIs) under specific physiological conditions. For instance, studies have demonstrated that derivatives of this compound can be used to design prodrugs that exhibit controlled release profiles, thereby improving therapeutic efficacy and reducing side effects. The ability to fine-tune the release kinetics by modifying the hydrophobicity and solubility of the prodrug molecule makes it an attractive candidate for targeted drug delivery systems.
The role of Octanoic acid derivatives in material science is equally noteworthy. These compounds have been employed in the synthesis of polymers with tailored properties for use in biomedical applications. For example, hydrogels derived from this compound have shown promise as scaffolds for tissue engineering due to their biocompatibility and ability to mimic natural extracellular matrices. The hydroxymethyl groups facilitate cross-linking reactions with other biomolecules, creating a three-dimensional network that supports cell growth and differentiation.
Advances in analytical chemistry have also highlighted the importance of Octanoic acid derivatives in diagnostic applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been instrumental in characterizing the structural properties of these compounds. These analytical methods not only aid in understanding their reactivity but also provide insights into their potential interactions with biological targets. Such information is crucial for designing novel therapeutic agents and diagnostic tools.
The synthesis of Octanoic acid derivatives has seen significant advancements due to the development of innovative synthetic methodologies. Catalytic processes have been particularly effective in achieving high yields and purity levels while minimizing environmental impact. Transition metal catalysts, such as palladium and nickel complexes, have been widely used to facilitate cross-coupling reactions between different functional groups within the molecule. These catalytic approaches align with the growing emphasis on green chemistry principles and sustainable practices.
The impact of Octanoic acid derivatives on nanotechnology is another area of active research. Researchers have explored their use as building blocks for constructing nanoscale structures with specific functionalities. For instance, these compounds have been incorporated into lipid-based nanoparticles for drug delivery applications. The ability to modify their surface properties allows for precise control over nanoparticle size and stability, enhancing their performance in biomedical settings.
In conclusion, Octanoic acid,1,1'-[1-(hydroxymethyl)-1,2-ethanediyl] ester (CAS no: 1069-87-0) is a multifaceted compound with diverse applications across chemical biology and material science. Its unique structural features make it an invaluable tool for drug development, biomaterial design, and nanotechnology research. As our understanding of its properties continues to evolve through ongoing research efforts, we can anticipate even more innovative applications emerging from this remarkable molecule.




